molecular formula C19H24N4O2 B6916127 1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea

1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea

Cat. No.: B6916127
M. Wt: 340.4 g/mol
InChI Key: PQWXBLYTTBWZKN-UHFFFAOYSA-N
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Description

1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound features a unique structure that combines a pyridine ring with a dimethylamino group, an indene moiety, and a methoxy group. Such structural diversity makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The initial step involves the synthesis of the 2-(dimethylamino)pyridine intermediate through a nucleophilic substitution reaction.

    Indene Derivative Preparation: The indene moiety is synthesized separately, often through a Friedel-Crafts alkylation reaction.

    Coupling Reaction: The pyridine intermediate is then coupled with the indene derivative using a suitable coupling reagent, such as a carbodiimide, to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Industrial methods may also incorporate continuous flow processes to streamline production and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxyphenyl)urea: Similar structure but with a phenyl group instead of an indene moiety.

    1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-1H-indol-1-yl)urea: Contains an indole ring instead of an indene moiety.

Uniqueness

1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the indene moiety, in particular, differentiates it from other similar compounds and may contribute to its specific activity and applications.

Properties

IUPAC Name

1-[[2-(dimethylamino)pyridin-3-yl]methyl]-3-(4-methoxy-2,3-dihydro-1H-inden-1-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-23(2)18-13(6-5-11-20-18)12-21-19(24)22-16-10-9-15-14(16)7-4-8-17(15)25-3/h4-8,11,16H,9-10,12H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWXBLYTTBWZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC=N1)CNC(=O)NC2CCC3=C2C=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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